

In-Depth Technical Guide to the Physical and Chemical Properties of Triazophos-D5

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Compound of Interest

Compound Name: Triazophos-D5

Cat. No.: B13436747

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Introduction

Triazophos-D5 is the deuterated analog of Triazophos, an organophosphate insecticide. The incorporation of five deuterium atoms on the phenyl ring makes it a valuable internal standard for quantitative analysis of Triazophos residues in various matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of **Triazophos-D5**, detailed experimental protocols for its analysis, and insights into its mechanism of action.

Core Physical and Chemical Properties

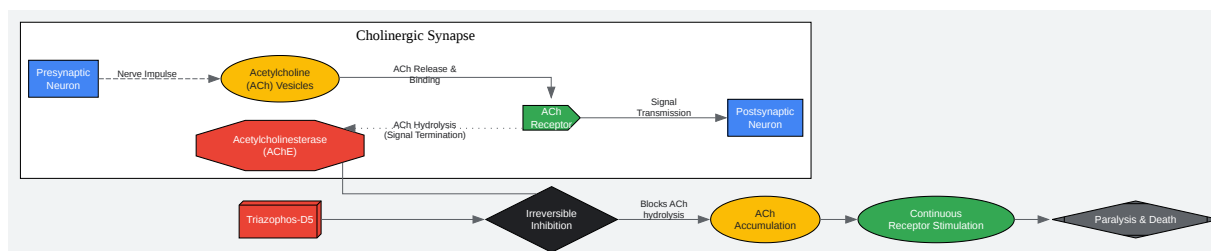
The physical and chemical properties of **Triazophos-D5** are summarized in the table below. Data for the non-deuterated Triazophos are included for comparison.

Property	Triazophos-D5	Triazophos
CAS Number	1773496-62-0[1][2][3][4]	24017-47-8[5]
Molecular Formula	C ₁₂ H ₁₁ D ₅ N ₃ O ₃ PS	C ₁₂ H ₁₆ N ₃ O ₃ PS
Molecular Weight	318.34 g/mol	313.31 g/mol
Appearance	Pale yellow liquid	Yellowish-brown oily liquid
Melting Point	0-5 °C	0-5 °C
Boiling Point	Decomposes above 140 °C	Decomposes above 140 °C
Solubility in Water	Soluble	30-40 mg/L
Solubility in Organic Solvents	Soluble in acetone, dichloromethane, methanol, isopropanol, ethyl acetate	Soluble in acetone, dichloromethane, methanol, isopropanol, ethyl acetate
Density	No data available	~1.24 g/cm ³
Vapor Pressure	No data available	0.39 mPa
Log P (Octanol-Water Partition Coefficient)	No data available	3.34
pKa	The 1,2,4-triazole ring has a pKa of 10.26 for deprotonation and the protonated form has a pKa of 2.19.	The 1,2,4-triazole ring has a pKa of 10.26 for deprotonation and the protonated form has a pKa of 2.19.
Storage Temperature	2-8 °C	Ambient
IUPAC Name	diethoxy-[[1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,4-triazol-3-yl]oxy]-sulfanylidene-λ ⁵ -phosphane	O,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl)phosphorothioate
InChI	InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D	InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

SMILES	<chem>[2H]c1c([2H])c([2H])c(c([2H])c1</chem>	CCOP(=S)
	<chem>[2H])n2cnc(OP(=S)</chem>	(OCC)OC1=NN(C=N1)C2=CC
	<chem>(OCC)OCC)n2</chem>	=CC=C2
Accurate Mass	318.0964	313.0650

Mechanism of Action: Acetylcholinesterase Inhibition

Triazophos, like other organophosphate insecticides, exerts its toxic effects through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. The inhibition of AChE by Triazophos leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors, which ultimately causes paralysis and death of the target pest.



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Mechanism of Acetylcholinesterase Inhibition by Triazophos.

Experimental Protocols

Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices.

Materials:

- Homogenized sample (e.g., fruits, vegetables)
- Acetonitrile (ACN)
- Magnesium sulfate (anhydrous)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) (optional, for pigmented samples)
- C18 sorbent (optional, for fatty samples)
- 50 mL and 15 mL centrifuge tubes

Procedure:

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10-15 mL of acetonitrile.
- Add the appropriate internal standard solution, such as **Triazophos-D5**.
- Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
- Shake vigorously for 1 minute and then centrifuge at ≥ 1500 rcf for 5 minutes.
- Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA per mL of extract.

- For samples with high pigment content, add 50 mg of GCB. For fatty samples, add 50 mg of C18.
- Vortex for 30 seconds and centrifuge at ≥ 1500 rcf for 5 minutes.
- The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Instrumentation:

- Gas chromatograph coupled to a triple quadrupole mass spectrometer.

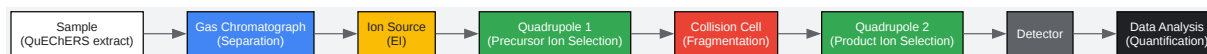
GC Conditions:

- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Injector Temperature: 250 °C
- Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 150 °C at 25 °C/min, then ramp to 300 °C at 5 °C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

MS/MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions for Triazophos:
 - Quantifier: m/z 313 \rightarrow 161
 - Qualifier: m/z 313 \rightarrow 133
- MRM Transitions for **Triazophos-D5**:

- Quantifier: m/z 318 \rightarrow 166
- Qualifier: m/z 318 \rightarrow 133



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Workflow for the analysis of **Triazophos-D5** by GC-MS/MS.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

- High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

LC Conditions:

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 $^{\circ}$ C.

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions for Triazophos:
 - Quantifier: m/z 314 → 162
 - Qualifier: m/z 314 → 134
- MRM Transitions for **Triazophos-D5**:
 - Quantifier: m/z 319 → 167
 - Qualifier: m/z 319 → 134

Spectral Data

While specific NMR and IR spectra for **Triazophos-D5** are not readily available in the public domain, the following provides an overview of the expected spectral characteristics based on the structure and data for the non-deuterated analog.

Mass Spectrometry

The electron ionization mass spectrum of Triazophos shows a molecular ion peak at m/z 313. Key fragment ions are observed at m/z 161 (corresponding to the diethoxythiophosphoryl moiety) and m/z 133. For **Triazophos-D5**, the molecular ion is expected at m/z 318, with a key fragment ion from the deuterated phenyl-triazole moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum of Triazophos would show characteristic signals for the ethyl groups (a triplet and a quartet) and the protons on the phenyl and triazole rings. In the spectrum of **Triazophos-D5**, the signals corresponding to the phenyl protons would be absent due to deuterium substitution.
- ^{13}C NMR: The spectrum would show signals for the carbons of the ethyl, phenyl, and triazole groups. The signals for the deuterated phenyl carbons in **Triazophos-D5** would be significantly attenuated and split into multiplets due to C-D coupling.
- ^{31}P NMR: A single signal is expected in the phosphothionate region.

Infrared (IR) Spectroscopy

The IR spectrum of Triazophos would exhibit characteristic absorption bands for P=S, P-O-C, C-N, and aromatic C-H stretching and bending vibrations. The spectrum of **Triazophos-D5** would show a shift in the C-H stretching and bending vibrations of the phenyl ring to lower wavenumbers due to the C-D bonds.

Safety and Handling

Triazophos-D5, as a deuterated analog of an organophosphate insecticide, should be handled with care in a laboratory setting. It is classified as harmful if swallowed and toxic to aquatic life. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of **Triazophos-D5**, its mechanism of action, and established analytical methodologies. The provided information is intended to be a valuable resource for researchers and scientists working with this compound in the fields of analytical chemistry, environmental science, and drug development. The use of **Triazophos-D5** as an internal standard is crucial for the accurate quantification of Triazophos residues, contributing to food safety and environmental monitoring.

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